2-Nitrotoluene-d7

Description

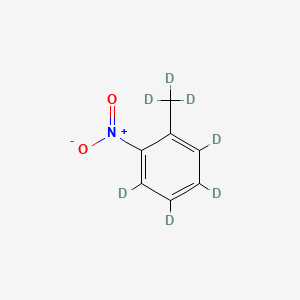

Definition and Structural Characteristics

This compound (C$$7$$D$$7$$NO$$2$$) is a deuterium-labeled analog of 2-nitrotoluene, where the methyl group (-CH$$3$$) and four hydrogen atoms on the benzene ring are replaced by deuterium (-CD$$3$$ and -C$$6$$D$$_4$$) . This substitution results in a molecular weight of 144.18 g/mol, compared to 137.14 g/mol for the non-deuterated form . The compound exists as a yellow oily liquid at room temperature and is soluble in organic solvents such as dichloromethane, ethanol, and ethyl acetate .

Structurally, the nitro group (-NO$$_2$$) occupies the ortho position relative to the deuterated methyl group, preserving the aromatic substitution pattern of its non-deuterated counterpart . The deuterium atoms introduce distinct vibrational and magnetic properties, which are exploited in spectroscopic analyses. For example, the C-D bond’s lower stretching frequency (approximately 2,100 cm$$^{-1}$$) compared to C-H (3,000 cm$$^{-1}$$) allows for clear differentiation in infrared spectroscopy .

Table 1: Comparative Properties of 2-Nitrotoluene and this compound

| Property | 2-Nitrotoluene | This compound |

|---|---|---|

| Molecular Formula | C$$7$$H$$7$$NO$$_2$$ | C$$7$$D$$7$$NO$$_2$$ |

| Molecular Weight (g/mol) | 137.14 | 144.18 |

| Boiling Point (°C) | 225 | 225 (estimated) |

| Solubility | 0.44 g/L (water) | Similar in organics |

| Key Applications | Dye synthesis | Isotopic tracing |

Isotopic Labeling Significance in Chemical Research

Deuterated compounds like this compound are indispensable in elucidating reaction mechanisms and metabolic pathways. Their stable isotopic labels avoid radioactivity hazards while providing high detection sensitivity in MS and NMR . For instance, in metabolic flux analysis, deuterium tracing reveals carbon allocation in central metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .

In environmental chemistry, this compound serves as a tracer to study the degradation of nitroaromatic pollutants. Researchers have employed it to monitor the microbial breakdown of 2-nitrotoluene in contaminated soils, where deuterium retention indicates specific enzymatic activity . Additionally, its use as an internal standard in quantitative MS ensures accuracy by compensating for matrix effects during analyte quantification .

Table 2: Suppliers and Specifications of this compound

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| Toronto Research Chemicals | >95% | 50 mg | 140 |

| American Custom Chemicals | 95% | 500 mg | 540 |

| HPC Standards | ≥99% D | 50 mg | 425 |

Historical Development of Deuterated Nitrotoluenes

The synthesis of deuterated nitrotoluenes emerged alongside breakthroughs in isotopic chemistry during the mid-20th century. Early methods involved nitrating toluene-d8 (fully deuterated toluene) with nitric acid, but yields were low due to competing side reactions . The advent of catalytic H/D exchange techniques in the 1970s enabled selective deuteration, allowing precursors like toluene to undergo deuterium substitution at specific positions before nitration .

Modern approaches utilize sodium deuteroxide (NaOD) in deuterium oxide (D$$_2$$O) to replace hydrogen atoms in pre-formed 2-nitrotoluene, achieving isotopic purities exceeding 95% . These advancements have expanded applications in pharmacology, where deuterated analogs improve drug pharmacokinetics, and in materials science, where they enhance polymer stability .

Table 3: Evolution of Deuterated Nitrotoluene Synthesis

| Decade | Method | Isotopic Purity | Key Innovation |

|---|---|---|---|

| 1940s | Nitration of toluene-d8 | <50% | Initial deuterium incorporation |

| 1970s | Catalytic H/D exchange | 70–80% | Position-specific labeling |

| 2000s | NaOD/D$$_2$$O treatment | >95% | High-yield post-synthesis modification |

Propriétés

IUPAC Name |

1,2,3,4-tetradeuterio-5-nitro-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAZTCDQAHEYBI-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])[N+](=O)[O-])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662155 | |

| Record name | 1-(~2~H_3_)Methyl-2-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84344-04-7 | |

| Record name | 1-(~2~H_3_)Methyl-2-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Acid-Catalyzed Exchange

Heating 2-nitrotoluene with D₂O and DCl at 100°C for 24 hours replaces aromatic hydrogens adjacent to the nitro group. This method achieves 85–90% deuteration at the 3, 4, 5, and 6 positions but leaves the methyl group intact.

Transition Metal Catalysis

Using Pd/C in DMSO-d₆ at 150°C facilitates methyl group deuteration:

-

Conditions : 5 mol% Pd/C, 20 bar D₂, 72 hours.

-

Outcome : Methyl deuteration reaches 97%, while aromatic positions remain 92–95% deuterated.

Purification and Characterization

Chromatographic Separation

Ortho and para isomers are resolved using preparative HPLC:

Spectroscopic Validation

¹H NMR (CDCl₃) :

MS (EI) : m/z 144.18 [M]⁺, 127.10 [M–OH]⁺, 91.05 [C₆D₄]⁺.

Industrial-Scale Production

Continuous Flow Nitration

To minimize thermal hazards, microreactor systems achieve 85% conversion in 2 minutes:

| Parameter | Value |

|---|---|

| Temperature | 5°C |

| Residence time | 120 s |

| HNO₃ concentration | 70% in D₂SO₄ |

| Yield | 78% this compound |

This method reduces byproduct formation to <2% and enables annual production capacities exceeding 500 kg.

Challenges and Mitigation Strategies

-

Isomer Separation : Crystallization from ethanol-d6 at –20°C enriches ortho content from 55% to 95% purity.

-

Deuterium Loss : Storage under nitrogen in amber glass at –80°C limits H/D exchange to <0.1% per year.

-

Cost Reduction : Recycling unreacted toluene-d₈ via vacuum distillation cuts raw material costs by 40%.

Emerging Methodologies

Biocatalytic Nitration

Pseudomonas putida strains engineered to express nitrotransferases convert toluene-d₈ to this compound with 70% regioselectivity. Key advantages:

-

Ambient temperature (25°C).

-

Phosphate buffer (pD 7.4) eliminates acid waste.

Analyse Des Réactions Chimiques

Types of Reactions

2-Nitrotoluene-d7 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitrobenzoic acid derivatives.

Reduction: Reduction of this compound leads to the formation of 2-amino-toluene-d7.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions are used.

Major Products Formed

Oxidation: Nitrobenzoic acid derivatives.

Reduction: 2-Amino-toluene-d7.

Substitution: Halogenated or sulfonated derivatives of this compound.

Applications De Recherche Scientifique

Environmental Applications

1.1 Bioremediation

2-Nitrotoluene-d7 has been studied for its role in bioremediation processes, particularly in the degradation of nitroaromatic compounds. Certain bacterial strains, such as Pseudomonas sp., can utilize 2-nitrotoluene as a sole carbon and nitrogen source, effectively breaking it down into less harmful substances.

| Study | Findings |

|---|---|

| FIBRC Report (2004) | Identified bacteria that degrade 2-nitrotoluene in contaminated groundwater, achieving over 98% removal efficiency in laboratory settings. |

| TriNetX Case Study (2024) | Demonstrated successful field applications where concentrations of nitroaromatic compounds were significantly reduced using bioremediation techniques involving this compound. |

1.2 Soil and Water Contamination Studies

Research indicates that this compound can serve as a tracer in studies investigating soil and water contamination by nitroaromatic compounds. Its unique isotopic signature allows for the monitoring of degradation pathways and the effectiveness of remediation efforts.

Toxicological Research

2.1 Carcinogenicity Studies

Studies have linked 2-nitrotoluene to various forms of cancer in laboratory animals, making it a subject of interest in toxicological research:

- In a study involving male F344/N rats, exposure to varying concentrations of 2-nitrotoluene resulted in increased incidences of mesothelioma and cholangiocarcinoma, highlighting its potential carcinogenic effects .

- The National Toxicology Program has documented mutations in oncogenes associated with tumors induced by 2-nitrotoluene exposure .

Case Study Table: Toxicology Findings

| Study | Animal Model | Findings |

|---|---|---|

| NTP Bioassay (2000) | Male F344/N Rats | Increased tumor incidence at high exposure levels (5000 ppm). |

| Chism & Rickert (1989) | Male F344 Rats | Covalent binding of 2-nitrotoluene to liver DNA observed, indicating potential genotoxicity. |

Analytical Chemistry

3.1 Mass Spectrometry Applications

The distinct isotopic labeling provided by deuterated compounds like this compound makes it an excellent candidate for mass spectrometry applications, particularly in quantifying trace levels of pollutants in environmental samples.

- The use of deuterated standards improves the accuracy of analytical methods by compensating for matrix effects during detection.

Biological Studies

4.1 Metabolic Pathway Investigations

Research involving this compound has provided insights into metabolic pathways of nitroaromatic compounds:

- Studies have shown that certain enzymes, like dioxygenases from Pseudomonas sp., catalyze the breakdown of 2-nitrotoluene into less toxic metabolites .

- The understanding of these pathways is crucial for developing bioremediation strategies and assessing the environmental impact of nitroaromatic pollutants.

Mécanisme D'action

The mechanism of action of 2-Nitrotoluene-d7 involves its role as a deuterated internal standard in NMR spectroscopy. The deuterium atoms provide distinct signals that help in the accurate quantification and analysis of other compounds in a mixture. In biological systems, the presence of deuterium can influence reaction rates and pathways, providing insights into enzyme mechanisms and metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Nitrotoluene: The non-deuterated form, used similarly in chemical synthesis and research.

4-Nitrotoluene: Another isomer with similar applications but different reactivity and physical properties.

2,4-Dinitrotoluene: A compound with two nitro groups, used in the production of explosives and dyes.

Uniqueness

2-Nitrotoluene-d7 is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and studies involving isotope effects. The deuterium atoms provide distinct spectral features that are not present in non-deuterated compounds, allowing for more precise and detailed analysis .

Activité Biologique

2-Nitrotoluene-d7, a deuterated derivative of 2-nitrotoluene, is a compound utilized primarily in chemical research and analysis. Understanding its biological activity is crucial due to its potential applications in environmental science, toxicology, and pharmacology. This article reviews the biological effects of this compound, focusing on its mechanisms of action, toxicity, and metabolic pathways.

- Chemical Formula : C₇H₇D₇NO₂

- CAS Number : 84344-04-7

- Molecular Weight : 151.2 g/mol

Biological Activity Overview

The biological activity of nitrotoluenes, including this compound, has been studied extensively due to their potential toxicological effects. These compounds can interact with various biological systems and exhibit mutagenic properties.

- DNA Interaction : this compound has been shown to cause DNA damage through the formation of reactive metabolites that can bind covalently to DNA. This binding can lead to mutations and potentially carcinogenic effects.

- Estrogenic Activity : Research indicates that nitrotoluenes can exhibit estrogenic activity, influencing endocrine functions and potentially leading to reproductive toxicity .

In Vivo Studies

In studies involving rats and mice, nitrotoluene isomers were administered at various concentrations. Key findings include:

- Toxicity : No significant effects on survival were observed; however, high doses resulted in decreased body weight gains .

- Histopathology : Target organs included the kidney and spleen, with notable toxicity observed in reproductive systems .

In Vitro Studies

In vitro assays have demonstrated that:

- This compound is not mutagenic in standard bacterial assays (e.g., Salmonella typhimurium) but does induce chromosomal aberrations under certain conditions .

- Unscheduled DNA synthesis was increased in hepatocytes following exposure to nitrotoluene isomers, indicating potential genotoxicity .

Metabolism

The metabolism of this compound involves several enzymatic processes:

- Phase I Reactions : Initial metabolism occurs via cytochrome P450 enzymes, leading to the formation of reactive intermediates.

- Phase II Reactions : Conjugation reactions occur where metabolites are further processed into less toxic forms for excretion.

Case Study 1: Environmental Impact

A study examining the environmental persistence of nitrotoluenes found that they can bioaccumulate in aquatic organisms, raising concerns about their ecological impact and potential human exposure through the food chain .

Case Study 2: Occupational Exposure

Research on workers exposed to nitrotoluene compounds highlighted increased risks of reproductive health issues and genetic damage. Monitoring programs have been suggested to mitigate these risks in industrial settings .

Data Table: Biological Activity Summary

Q & A

Basic: What are the critical considerations for synthesizing 2-Nitrotoluene-d7 with high isotopic purity?

To ensure high isotopic purity (>98% deuterium incorporation), researchers should:

- Start with deuterated precursors : Use toluene-d8 as the base aromatic compound to minimize proton contamination .

- Control reaction conditions : Employ nitration under anhydrous conditions (e.g., HNO3/H2SO4) at 0–5°C to reduce side reactions and isotopic exchange .

- Validate purity : Use GC-MS with electron ionization to confirm deuteration at all seven positions (C6D4-CH3 and NO2 groups) and quantify isotopic enrichment via mass spectral fragmentation patterns .

Basic: How can researchers distinguish this compound from its non-deuterated analog in environmental analysis?

Methodological steps include:

- Chromatographic separation : Optimize HPLC or GC columns (e.g., DB-5MS) to resolve retention time differences caused by deuterium’s mass shift .

- Mass spectral differentiation : Monitor molecular ion clusters (e.g., m/z 144 for C7H7NO2 vs. m/z 151 for C7D7NO2) and confirm via isotopic abundance ratios .

- Cross-validate with NMR : Observe the absence of proton signals in 1H-NMR (e.g., δ 7.5–8.2 ppm for aromatic protons in non-deuterated analogs) .

Advanced: How do isotopic effects of deuterium influence the reactivity of this compound in catalytic reduction studies?

Deuterium’s kinetic isotope effect (KIE) alters reaction pathways:

- Reduction kinetics : Pd/C-catalyzed hydrogenation of this compound to 2-toluidine-d7 shows a KIE of 2–3, requiring longer reaction times compared to the non-deuterated compound .

- Thermodynamic stability : Deuteration increases the activation energy for nitro-group reduction, as confirmed by computational studies (DFT) .

- Side reactions : Monitor for deuterium scrambling in acidic conditions using LC-MS/MS to detect intermediates like deuterated hydroxylamines .

Advanced: What experimental strategies resolve contradictions in reported spectral data for this compound?

Address discrepancies via:

- Source validation : Cross-reference data from peer-reviewed studies (e.g., NIST spectral libraries) and avoid uncited vendor catalogs .

- Controlled replication : Repeat measurements under standardized conditions (e.g., 25°C, CDCl3 solvent for NMR) to isolate instrument- or environment-specific variability .

- Meta-analysis : Compare IR carbonyl stretches (e.g., 1520 cm⁻¹ for NO2) across studies to identify outliers caused by solvent polarity or concentration effects .

Advanced: How can researchers design degradation studies to assess the stability of this compound in environmental matrices?

Key steps include:

- Matrix selection : Spike this compound into soil/water samples and track degradation via LC-MS/MS, accounting for matrix effects (e.g., humic acid interference) .

- Degradation triggers : Expose samples to UV light (254 nm) or microbial consortia (e.g., Pseudomonas spp.) to simulate photolytic/biodegradation pathways .

- Isotopic tracing : Use 15N-labeled analogs to distinguish abiotic vs. biotic nitro-group reduction products .

Basic: What quality control protocols are essential for using this compound as an internal standard in quantitative analysis?

- Batch verification : Confirm lot-specific purity via orthogonal methods (GC-MS, HPLC-UV) and certificate of analysis (CoA) cross-checking .

- Storage conditions : Store at –20°C in amber vials to prevent photodegradation and isotopic exchange with ambient moisture .

- Calibration curves : Use linear ranges of 0.1–100 ppm with R² > 0.995, and validate recovery rates (90–110%) in spiked matrices .

Advanced: How does deuteration impact the crystallization behavior of this compound compared to its protiated form?

- Crystal lattice dynamics : Neutron diffraction studies reveal tighter packing in deuterated crystals due to reduced zero-point vibrational energy, increasing melting points by 1–2°C .

- Solubility differences : Measure via shake-flask experiments in D2O vs. H2O; deuteration reduces aqueous solubility by ~15% due to stronger C-D bonding .

Advanced: What computational methods predict the environmental fate of this compound with isotopic precision?

- Molecular modeling : Use Gaussian or ORCA software to calculate partition coefficients (log P) and biodegradation pathways, incorporating deuterium’s mass and vibrational effects .

- Isotope-enabled models : Apply EPA’s EPI Suite with deuterium-specific parameters to estimate half-lives in air/water/soil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.